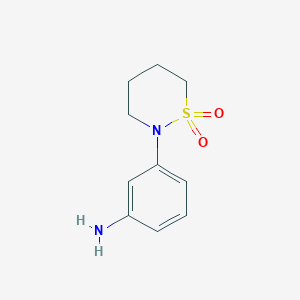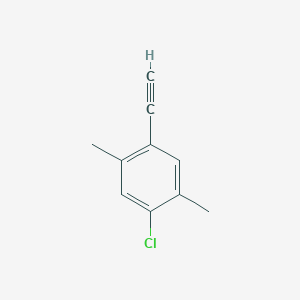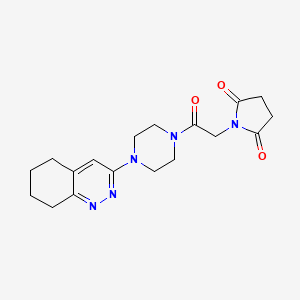
1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . Piperazine is a six-membered ring containing two nitrogen atoms, and its derivatives have a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Piperazine derivatives can be synthesized through a multi-step procedure .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Piperazine contains two nitrogen atoms, which can bear different substituents .Chemical Reactions Analysis
Pyrrolidine and piperazine rings can undergo various chemical reactions depending on the substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperazine derivatives depend on their structure and substituents .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research indicates that certain derivatives related to the chemical structure of interest have shown promise as potential anticonvulsant agents. For instance, a series of pyrrolidine-2,5-dione derivatives have been evaluated for anticonvulsant activity, with some compounds displaying significant protective indexes compared to well-known antiepileptic drugs. These findings suggest a potential mechanism of action involving the blocking of sodium and L-type calcium channels, which could offer new avenues for the treatment of epilepsy and related disorders (Rybka et al., 2017).
Antagonistic Activity Against 5-HT2 Receptors
Compounds structurally similar to the specified molecule have been synthesized and tested for their ability to act as 5-HT2 receptor antagonists. One study found that certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibited potent 5-HT2 antagonist activity, with implications for the treatment of conditions mediated by this receptor, such as certain psychiatric disorders (Watanabe et al., 1992).
Mecanismo De Acción
Biochemical Pathways
Inhibition of carbonic anhydrase isoenzymes can affect a variety of physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs and is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Inhibition of carbonic anhydrase isoenzymes can lead to a variety of effects depending on the specific isoenzyme and its role in the body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)15-11-13-3-1-2-4-14(13)19-20-15/h11H,1-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVUCAQOMZLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2728672.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B2728676.png)
![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)
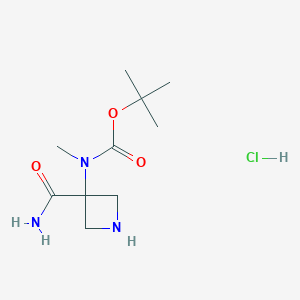
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2728681.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2728682.png)

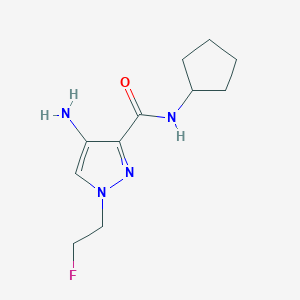
![4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID](/img/structure/B2728685.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)
![8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)
